Cas no 1804146-92-6 (5-Bromo-2-(3-chloropropyl)benzoic acid)

5-Bromo-2-(3-chloropropyl)benzoic acid structure
1804146-92-6 structure
商品名:5-Bromo-2-(3-chloropropyl)benzoic acid
CAS番号:1804146-92-6
MF:C10H10BrClO2
メガワット:277.542201519012
CID:4792277

5-Bromo-2-(3-chloropropyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2-(3-chloropropyl)benzoic acid
    • インチ: 1S/C10H10BrClO2/c11-8-4-3-7(2-1-5-12)9(6-8)10(13)14/h3-4,6H,1-2,5H2,(H,13,14)
    • InChIKey: ZSHQGUMNULKJTF-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C(=O)O)C=1)CCCCl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 199
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 37.3

5-Bromo-2-(3-chloropropyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013014150-1g
5-Bromo-2-(3-chloropropyl)benzoic acid
1804146-92-6 97%
1g
1,534.70 USD 2021-05-31
Alichem
A013014150-500mg
5-Bromo-2-(3-chloropropyl)benzoic acid
1804146-92-6 97%
500mg
782.40 USD 2021-05-31
Alichem
A013014150-250mg
5-Bromo-2-(3-chloropropyl)benzoic acid
1804146-92-6 97%
250mg
499.20 USD 2021-05-31

5-Bromo-2-(3-chloropropyl)benzoic acid 関連文献

5-Bromo-2-(3-chloropropyl)benzoic acidに関する追加情報

Comprehensive Overview of 5-Bromo-2-(3-chloropropyl)benzoic acid (CAS No. 1804146-92-6)

5-Bromo-2-(3-chloropropyl)benzoic acid (CAS No. 1804146-92-6) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This compound belongs to the class of halogenated benzoic acid derivatives, which are known for their versatile applications in drug discovery and material science. The presence of both bromine and chlorine substituents enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for halogenated aromatic compounds like 5-Bromo-2-(3-chloropropyl)benzoic acid has surged due to their role in developing novel therapeutic agents. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors and bioconjugation reagents. The compound's unique structure allows for selective modifications, enabling the creation of targeted molecules for cancer research and neurological disorders.

The synthesis of 5-Bromo-2-(3-chloropropyl)benzoic acid involves multi-step organic reactions, including electrophilic aromatic substitution and side-chain functionalization. Its CAS No. 1804146-92-6 serves as a critical identifier in chemical databases, ensuring accurate referencing in patents and scientific literature. Analysts highlight its stability under standard conditions, though proper storage in anhydrous environments is recommended to prevent degradation.

From an industrial perspective, this compound aligns with the growing trend of green chemistry and sustainable synthesis. Manufacturers are optimizing protocols to minimize waste and reduce reliance on hazardous reagents. Environmental concerns have also driven interest in biodegradable intermediates, positioning 5-Bromo-2-(3-chloropropyl)benzoic acid as a candidate for eco-friendly production workflows.

Emerging applications include its use in fluorescence labeling and polymeric materials. The bromine atom facilitates cross-coupling reactions, while the carboxylic acid group enables peptide coupling—a feature exploited in proteomics and drug delivery systems. These attributes have sparked discussions in forums about its compatibility with high-throughput screening platforms.

Quality control for CAS No. 1804146-92-6 relies on advanced analytical techniques such as HPLC and NMR spectroscopy. Purity thresholds exceeding 98% are typically required for research-grade material, with stringent protocols to eliminate trace solvents. Regulatory compliance with REACH and FDA guidelines further underscores its safe handling in laboratory settings.

Market insights reveal increased procurement by contract research organizations (CROs) and academic institutions. Search engine data indicates rising queries about "5-Bromo-2-(3-chloropropyl)benzoic acid suppliers" and "CAS 1804146-92-6 pricing," reflecting its commercial relevance. Patent filings related to its derivatives have grown by 22% since 2020, signaling robust R&D investment.

Future directions may explore its utility in metal-organic frameworks (MOFs) and catalysis. The compound's bifunctional nature offers untapped potential for designing multifunctional materials, a hot topic in nanotechnology circles. Collaborative studies between chemists and biologists could unlock innovative uses in diagnostic imaging or controlled-release formulations.

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